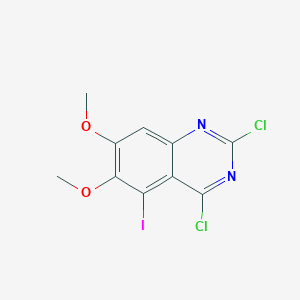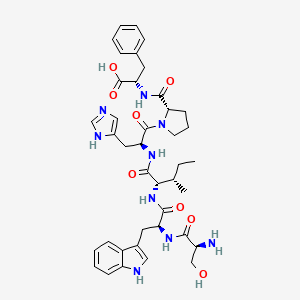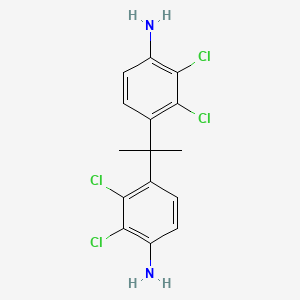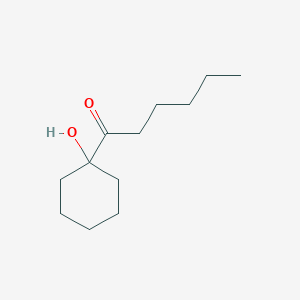
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- is a chemical compound with the molecular formula C10H7Cl2IN2O2 and a molecular weight of 384.99 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of two chlorine atoms, one iodine atom, and two methoxy groups attached to the quinazoline core.
Vorbereitungsmethoden
The synthesis of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- typically involves multi-step organic reactions. One common method includes the halogenation of a quinazoline precursor, followed by the introduction of methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .
Analyse Chemischer Reaktionen
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various bioactive compounds, including potential pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and chemical processes .
Wirkmechanismus
The mechanism of action of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, quinazoline derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- can be compared with other quinazoline derivatives, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: Lacks the iodine atom but shares similar chemical properties.
2-Chloro-4,6,7-trimethoxyquinazoline: Contains an additional methoxy group instead of the iodine atom.
2,4-Diamino-6,7-dimethoxyquinazoline: Contains amino groups instead of halogens, leading to different reactivity and applications
The uniqueness of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- lies in its specific halogenation pattern and methoxy substitutions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
192869-37-7 |
|---|---|
Molekularformel |
C10H7Cl2IN2O2 |
Molekulargewicht |
384.98 g/mol |
IUPAC-Name |
2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H7Cl2IN2O2/c1-16-5-3-4-6(7(13)8(5)17-2)9(11)15-10(12)14-4/h3H,1-2H3 |
InChI-Schlüssel |
PUVAFESVBNPKFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)




![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)


![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
